2-Fluoro-6-methoxypyridine (CAS 116241-61-3) enables regioselective pyridine functionalization without over-substitution or harsh conditions. Key differentiators:
Ideal for kinase inhibitor scaffold assembly and nickel-catalyzed cross-couplings.
2-Fluoro-6-methoxypyridine (CAS 116241-61-3) is a highly reactive, volatile liquid building block characterized by its orthogonal reactivity vectors. It features a highly electrophilic C-F bond primed for nucleophilic aromatic substitution (SNAr) and an electron-donating methoxy group that can direct ortho-lithiation [1]. Its primary procurement value lies in its ability to undergo rapid, regioselective functionalization at the 2- and 5-positions without the over-substitution risks commonly associated with symmetric dihalopyridines [2].
Substituting 2-fluoro-6-methoxypyridine with 2-chloro-6-methoxypyridine drastically reduces SNAr kinetics, often requiring harsher basic conditions or elevated temperatures that can degrade sensitive functional groups [1]. Conversely, substituting with 2,6-difluoropyridine leads to poor regiocontrol, generating statistical mixtures of mono- and di-substituted products that require resource-intensive chromatographic separations [2]. The specific 2-fluoro-6-methoxy motif provides an optimal balance of high C2-electrophilicity and C6-passivation, ensuring high-yielding, mono-selective transformations in industrial scale-up [3].
In comparative nucleophilic aromatic substitution (SNAr) models, the 2-fluoropyridine scaffold demonstrates a massive kinetic advantage over its 2-chloropyridine counterpart. When reacted with alkoxide nucleophiles, the highly electronegative fluorine atom stabilizes the anionic Meisenheimer intermediate, driving displacement at a rate approximately 250 to 320 times faster than chlorine [1]. For 2-fluoro-6-methoxypyridine, this translates to rapid, mild displacement at the C2 position while the methoxy group remains intact[2].
| Evidence Dimension | Relative SNAr reaction rate (alkoxide nucleophile) |
| Target Compound Data | 2-Fluoropyridine scaffold (approx. 250-320x relative rate) |
| Comparator Or Baseline | 2-Chloropyridine scaffold (1x baseline rate) |
| Quantified Difference | >250-fold acceleration in nucleophilic displacement |
| Conditions | Sodium ethoxide in ethanol |
This kinetic advantage allows buyers to scale SNAr reactions under milder conditions, reducing energy costs and preserving heat-sensitive functional groups during complex API synthesis.
2-Fluoro-6-methoxypyridine enables specialized transition-metal-catalyzed cross-coupling via direct C-F bond activation, a pathway often inaccessible to chloro-analogs under identical conditions. In nickel-catalyzed asymmetric α-heteroarylation, the C-F bond of 2-fluoro-6-methoxypyridine is selectively activated over the C-OMe bond, yielding defluorinative coupling products with up to 77% yield and 97% enantiomeric excess [1].
| Evidence Dimension | Enantioselective defluorinative α-heteroarylation |
| Target Compound Data | 2-Fluoro-6-methoxypyridine (77% yield, 97% ee) |
| Comparator Or Baseline | C-OMe bond cleavage (0% yield, absolute chemoselectivity) |
| Quantified Difference | Complete chemoselectivity for C-F over C-OMe activation |
| Conditions | Ni(cod)2 catalyst, chiral phosphine ligand, NaOtBu in anisole |
Procuring the fluoro-variant unlocks specialized nickel-catalyzed asymmetric coupling pathways that are orthogonal to standard palladium-catalyzed C-Cl activations.
The thermal properties of 2-fluoro-6-methoxypyridine differ significantly from its chloro-analog, directly impacting downstream processability. 2-Fluoro-6-methoxypyridine exhibits a boiling point of approximately 141 °C [1], whereas 2-chloro-6-methoxypyridine boils at 185–186 °C . This substantial difference in volatility allows for easier removal of excess 2-fluoro-6-methoxypyridine reagent via vacuum distillation, reducing the need for solvent-intensive chromatographic workups.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 2-Fluoro-6-methoxypyridine (~141 °C) |
| Comparator Or Baseline | 2-Chloro-6-methoxypyridine (185–186 °C) |
| Quantified Difference | ~44 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The lower boiling point facilitates energy-efficient reagent removal during scale-up, directly lowering the Process Mass Intensity (PMI) of the synthetic route.
Leveraging the >250x kinetic advantage of the C-F bond to install complex amines or alkoxides at the 2-position without degrading heat-sensitive intermediates, making it the ideal choice for early-stage kinase inhibitor assembly [1].
Utilizing the specific C-F activation profile for nickel-catalyzed cross-coupling to build chiral centers adjacent to the pyridine ring, avoiding the limitations and harsher conditions associated with C-Cl activation [2].
Using the methoxy group to direct ortho-lithiation (DoM) at the 5-position, followed by selective SNAr at the 2-fluoro position, enabling the rapid, regioselective assembly of di- and tri-substituted pyridine drugs from a single commercial precursor[3].
Flammable;Irritant